molecular formula C23H50Si B14325234 Methyl(4-methylpentyl)dioctylsilane CAS No. 111324-79-9

Methyl(4-methylpentyl)dioctylsilane

Cat. No.: B14325234
CAS No.: 111324-79-9
M. Wt: 354.7 g/mol
InChI Key: BHZVEPVEUPBOEL-UHFFFAOYSA-N
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Description

Methyl(4-methylpentyl)dioctylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 4-methylpentyl group, and two octyl groups. This compound is part of the broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(4-methylpentyl)dioctylsilane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by transition metals such as platinum or rhodium. The general reaction scheme can be represented as follows:

Si-H+C=CSi-C-C-H\text{Si-H} + \text{C=C} \rightarrow \text{Si-C-C-H} Si-H+C=C→Si-C-C-H

In this case, the starting materials would include a silane compound with the desired substituents and an alkene with the 4-methylpentyl group. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of fixed-bed reactors with immobilized catalysts is common, allowing for efficient catalyst recovery and reuse.

Chemical Reactions Analysis

Types of Reactions

Methyl(4-methylpentyl)dioctylsilane can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

    Substitution: The alkyl groups attached to the silicon can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine, followed by nucleophilic substitution with desired reagents.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes with different alkyl or aryl groups.

    Substitution: Organosilanes with various functional groups.

Scientific Research Applications

Methyl(4-methylpentyl)dioctylsilane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in hydrosilylation reactions.

    Biology: Employed in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to modify surface properties.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Methyl(4-methylpentyl)dioctylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing for the modification of molecular structures and the enhancement of chemical stability. The pathways involved include:

    Hydrosilylation: Addition of silicon-hydrogen bonds across carbon-carbon double bonds.

    Siloxane Formation: Formation of Si-O-Si linkages through oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(4-methylpentyl)dimethylsilane
  • Methyl(4-methylpentyl)diphenylsilane
  • Methyl(4-methylpentyl)triethylsilane

Uniqueness

Methyl(4-methylpentyl)dioctylsilane is unique due to the presence of two long octyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. Compared to similar compounds with shorter or different alkyl groups, this compound offers enhanced stability and compatibility with various substrates, making it valuable in specialized applications.

Properties

CAS No.

111324-79-9

Molecular Formula

C23H50Si

Molecular Weight

354.7 g/mol

IUPAC Name

methyl-(4-methylpentyl)-dioctylsilane

InChI

InChI=1S/C23H50Si/c1-6-8-10-12-14-16-20-24(5,22-18-19-23(3)4)21-17-15-13-11-9-7-2/h23H,6-22H2,1-5H3

InChI Key

BHZVEPVEUPBOEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC[Si](C)(CCCCCCCC)CCCC(C)C

Origin of Product

United States

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